An In-depth Technical Guide to the Chemical Properties of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine
An In-depth Technical Guide to the Chemical Properties of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the versatile nitropyridine scaffold, this molecule holds potential as a key intermediate in the synthesis of novel therapeutic agents and functional materials. This document collates available data on its structure, synthesis, and reactivity, and provides predicted spectroscopic and safety information based on analogous compounds. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application.
Introduction
The pyridine ring is a fundamental structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of a nitro group to the pyridine core, creating nitropyridines, significantly enhances its utility as a synthetic building block. The strong electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic aromatic substitution, enabling the facile introduction of various functional groups.[2] This reactivity has been extensively exploited in the development of novel compounds with diverse therapeutic applications, including anticancer, antibacterial, and herbicidal agents.[3][4]
This guide focuses on a specific derivative, 2-(4-Methylpiperidin-1-yl)-5-nitropyridine. The incorporation of the 4-methylpiperidine moiety introduces a saturated heterocyclic system with a defined conformational profile, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties in drug design. This document aims to provide a detailed technical resource for researchers working with or considering the use of this compound.
Chemical and Physical Properties
While specific experimental data for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is not widely available in the public domain, its properties can be reliably predicted based on its chemical structure and data from closely related analogs.
| Property | Value (Predicted/Calculated) | Source/Basis |
| Molecular Formula | C₁₁H₁₅N₃O₂ | Calculation |
| Molecular Weight | 221.26 g/mol | Calculation |
| Appearance | Likely a yellow to brown solid | Analogy to other nitropyridine derivatives[1][5] |
| Melting Point | Not available (expected to be a solid at room temperature) | Analogy to related solids[1] |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water. | General solubility of similar organic compounds |
| CAS Number | Not explicitly found in searches. | - |
Synthesis and Reactivity
The synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is most readily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2-chloro-5-nitropyridine, is commercially available and highly reactive towards nucleophiles at the 2-position due to the activating effect of the para-nitro group.
General Synthetic Workflow
The reaction involves the displacement of the chloride from 2-chloro-5-nitropyridine with the secondary amine of 4-methylpiperidine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from the synthesis of similar 2-amino-5-nitropyridines.[6]
Materials:
-
2-Chloro-5-nitropyridine
-
4-Methylpiperidine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-chloro-5-nitropyridine (1.0 eq) in DMF or CH₃CN, add 4-methylpiperidine (1.1 eq).
-
Add a suitable base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq) to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.
Spectroscopic Characterization (Predicted)
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the 4-methylpiperidine moiety.
-
Pyridine Ring Protons: Three aromatic protons are expected. The proton at the 6-position (ortho to the piperidine) will likely appear as a doublet. The proton at the 4-position (meta to the piperidine and ortho to the nitro group) is expected to be a doublet of doublets. The proton at the 3-position (ortho to the nitro group) will likely be a doublet. The electron-withdrawing nitro group will deshield these protons, causing them to appear at a lower field (higher ppm).
-
4-Methylpiperidine Protons: The protons on the piperidine ring will appear in the aliphatic region. The protons on the carbons adjacent to the nitrogen (positions 2' and 6') will be deshielded and appear as a multiplet. The remaining methylene protons (positions 3' and 5') and the methine proton (position 4') will also appear as multiplets.
-
Methyl Protons: The methyl group on the piperidine ring will appear as a doublet in the upfield region, coupled to the methine proton at the 4'-position.
13C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbon bearing the nitro group (C5) and the carbon attached to the piperidine nitrogen (C2) will be significantly deshielded.
-
4-Methylpiperidine Carbons: Four signals are expected for the piperidine ring carbons (C2'/C6', C3'/C5', C4', and the methyl carbon). The carbons adjacent to the nitrogen (C2'/C6') will be the most deshielded among the piperidine carbons.
-
Methyl Carbon: The methyl carbon will appear at a high field (low ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-N Stretching: A stretching vibration for the C-N bond of the piperidine attached to the pyridine ring is expected in the region of 1250-1350 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed below 3000 cm⁻¹.
-
Aromatic C=C and C=N Stretching: These will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (221.26 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the piperidine ring.
Potential Applications in Drug Discovery and Materials Science
The 2-amino-5-nitropyridine scaffold is a privileged structure in medicinal chemistry. The nitro group can be readily reduced to an amine, which can then be further functionalized to generate a diverse library of compounds for biological screening.[1]
Derivatives of similar structures have shown a wide range of biological activities, including:
-
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in cancer therapy.[7]
-
Antimicrobial Agents: Nitropyridine derivatives have been investigated for their antibacterial and antifungal properties.[3]
-
Herbicides and Insecticides: The nitropyridine scaffold is also present in some agrochemicals.[3]
In materials science, the electron-deficient nature of the nitropyridine ring makes it an interesting component for the design of organic electronic materials, such as nonlinear optical materials and charge-transfer complexes.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is not available. However, based on the safety profiles of related compounds such as 2-chloro-5-nitropyridine and 4-methylpiperidine, the following precautions should be taken:
-
Hazard Class: Likely to be classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8][9][10]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
Ingestion: If swallowed, rinse mouth and seek medical attention.[12]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]
-
Conclusion
2-(4-Methylpiperidin-1-yl)-5-nitropyridine is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis is straightforward via nucleophilic aromatic substitution, and its chemical properties make it an attractive scaffold for further chemical modification. While specific experimental data is limited, this guide provides a solid foundation of predicted properties and handling procedures based on well-characterized analogous compounds. Further research into the experimental characterization and applications of this molecule is warranted and encouraged.
References
-
National Center for Biotechnology Information. (n.d.). 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid. PubChem. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Retrieved from [Link]
- Antonov, D., & Chupakhin, O. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(11), 3535.
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0148706). Retrieved from [Link]
-
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid. Retrieved from [Link]
-
MDPI. (2025, November 27). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Hydroxy-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(4-Nitropyrazol-1-yl)pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenoxy)-5-nitropyridine. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2015, April 13). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, May 16). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine, 1-nitroso-. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline, N-acetyl- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
Sources
- 1. 2-Amino-4-methyl-5-nitropyridine 98 21901-40-6 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 2-(4-Methylphenoxy)-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-nitropyridine [webbook.nist.gov]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
